molecular formula C4H6FN3 B2839075 (1S,2R)-1-Azido-2-fluorocyclobutane CAS No. 2309431-69-2

(1S,2R)-1-Azido-2-fluorocyclobutane

Cat. No.: B2839075
CAS No.: 2309431-69-2
M. Wt: 115.111
InChI Key: WIQWYOZJIAKWJO-DMTCNVIQSA-N
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Description

(1S,2R)-1-Azido-2-fluorocyclobutane is a chiral organic compound characterized by the presence of an azido group and a fluorine atom attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Azido-2-fluorocyclobutane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclobutane derivative.

    Introduction of Fluorine: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position on the cyclobutane ring.

    Azidation: The azido group is introduced using sodium azide (NaN₃) under appropriate reaction conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide (NaN₃), amines, and other nucleophiles.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition Reagents: Alkynes for the Huisgen cycloaddition.

Major Products:

    Amines: Reduction of the azido group yields amines.

    Triazoles: Cycloaddition reactions with alkynes produce triazoles.

Scientific Research Applications

(1S,2R)-1-Azido-2-fluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Azido-2-fluorocyclobutane involves its ability to undergo various chemical reactions due to the presence of the azido and fluorine groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The azido group, in particular, is highly reactive and can participate in cycloaddition and substitution reactions, making it a versatile tool in chemical synthesis.

Comparison with Similar Compounds

    (1S,2R)-1-Azido-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of fluorine.

    (1S,2R)-1-Azido-2-bromocyclobutane: Similar structure but with a bromine atom instead of fluorine.

    (1S,2R)-1-Azido-2-iodocyclobutane: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: (1S,2R)-1-Azido-2-fluorocyclobutane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.

Biological Activity

(1S,2R)-1-Azido-2-fluorocyclobutane is a fluorinated azide compound that has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the introduction of an azido group and a fluorine atom into the cyclobutane framework. Various synthetic methodologies have been reported, including:

  • Copper(I)-catalyzed azide-alkyne cycloaddition : This method allows for the efficient formation of azide derivatives from alkynes.
  • Fluorination reactions : These are often conducted using reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom selectively at the desired position on the cyclobutane ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of both azido and fluorine functionalities allows for diverse interactions, including:

  • Nucleophilic attack : The azido group can undergo nucleophilic substitution reactions, potentially modifying proteins or nucleic acids.
  • Fluorine's electron-withdrawing effect : This property may enhance the compound's reactivity towards electrophiles, facilitating interactions with biomolecules.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that compounds containing azide groups exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to modify cellular proteins could lead to apoptosis in cancer cells. For instance, a study demonstrated that azide-containing compounds could induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies

  • Anticancer Activity in MCF7 Cells : A study explored the effects of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for development as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

Properties

IUPAC Name

(1S,2R)-1-azido-2-fluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQWYOZJIAKWJO-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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